molecular formula C4H4FN3O B048100 Flucytosine CAS No. 117969-88-7

Flucytosine

Cat. No. B048100
M. Wt: 129.09 g/mol
InChI Key: XRECTZIEBJDKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flucytosine, also known as 5-fluorocytosine, is an antifungal medication that fights infections caused by fungus . It is used to treat serious fungal infections of the blood, lungs, heart, central nervous system, and urinary tract . It is sometimes given with another medicine called amphotericin B .


Synthesis Analysis

Flucytosine is a synthetic antimycotic compound. After being taken up by susceptible fungal cells, it is converted into 5-fluorouracil (5-FU), which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .


Molecular Structure Analysis

The molecular formula of Flucytosine is C4H4FN3O . It has been studied both experimentally and quantum chemically to obtain the optimized structure, vibrational frequencies, and other various parameters .


Chemical Reactions Analysis

Flucytosine has no intrinsic antifungal capacity, but after it has been taken up by susceptible fungal cells, it is converted into 5-fluorouracil (5-FU), which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .


Physical And Chemical Properties Analysis

Flucytosine is a synthetic antimycotic compound. It is well absorbed after oral administration, penetrates into body tissues well, and is excreted mainly by the kidneys .

Scientific Research Applications

  • Antimycotic Compound : Flucytosine acts as a potent antimycotic by inhibiting fungal RNA and DNA synthesis in susceptible cells. This action is fundamental in its role as an antifungal drug (Vermes, Guchelaar & Dankert, 2000).

  • Treatment of Fungal Infections : It is primarily used in treating serious fungal infections such as cryptococcal meningitis, Candida infections, and severe systemic mycoses. Flucytosine interferes with pyrimidine metabolism in fungi, affecting enzymes like thymidylate synthetase (Utz, 1975).

  • Ophthalmic Applications : In situ ocular gel formulations of Flucytosine have shown improved bioavailability and therapeutic efficacy, reducing the frequency of eye drop instillation required for conventional dosage forms (Garg, Kumar & Sharma, 2019).

  • Combination Therapy : Flucytosine is often used in combination with other antifungal agents. For example, its combination with amphotericin B or micafungin is relevant in treating Candida auris infections, and it's an important drug for the treatment of cryptococcal meningitis in HIV-infected patients (Bidaud et al., 2019); (Alffenaar, Hateren & Touw, 2018).

  • Drug Resistance : The therapeutic effectiveness of Flucytosine in treating cryptococcosis, candidiasis, and chromomycosis is limited by drug resistance. Understanding the mechanisms of resistance, such as those mediated by the aquaglyceroporin encoding genes in Candida glabrata, is crucial for effective treatment strategies (Bennet, 2020); (Costa et al., 2015).

  • Pharmacokinetics and Toxicity : Flucytosine's pharmacokinetics and toxicity are important considerations in its clinical use. For instance, high plasma levels of Flucytosine are associated with risks like thrombocytopenia and hepatotoxicity. Its oral bioavailability ranges between 76% to 89%, and it has a steady-state distribution volume of 0.679 L/kg in normal subjects (Vermes, van der Sijs & Guchelaar, 2000); (Cutler, Blair & Kelly, 1978).

Safety And Hazards

Flucytosine can cause serious side effects including hepatotoxicity and bone-marrow depression. These side effects are concentration-dependent, predictable, possibly avoidable with close monitoring to maintain Flucytosine concentrations at <100 mg/L, and reversible with drug discontinuation or reduction of dose .

Future Directions

Flucytosine has an important role in combination therapy for yeast and dematiaceous infections and probably as monotherapy for urinary candidiasis, with a modest risk of resistance emergence . Facilitating access to flucytosine in regions (especially low-income countries) might alleviate the mortality of invasive fungal diseases .

properties

IUPAC Name

6-amino-5-fluoro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Record name flucytosine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Flucytosine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023059
Record name Flucytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L
Record name SID56424024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. Flucytosine enters the fungal cell via cytosine permease; thus, flucytosine is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase., Flucytosine may be fungistatic or fungicidal in action depending on the concentration of the drug. Two possible mechanisms of action have been identified for flucytosine. Flucytosine appears to enter fungal cells via the action of fungal-specific cytosine permease. Inside the cell, flucytosine is converted into fluorouracil (5-FU) by cytosine deaminase and then after several intermediate steps is converted into 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA and interferes with protein synthesis. Flucytosine also appears to be converted to 5-fluorodeoxyuridine monophosphate, which noncompetitively inhibits thymidylate synthetase and interferes with DNA synthesis. Flucytosine does not appear to have antineoplastic activity.
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Flucytosine

Color/Form

White crystalline solid

CAS RN

2022-85-7
Record name Flucytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2022-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucytosine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2022-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flucytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flucytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

295-297 °C (dec), 296 °C
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flucytosine
Reactant of Route 2
Reactant of Route 2
Flucytosine
Reactant of Route 3
Flucytosine
Reactant of Route 4
Flucytosine
Reactant of Route 5
Flucytosine
Reactant of Route 6
Flucytosine

Citations

For This Compound
32,800
Citations
JE BENNETT - Annals of Internal Medicine, 1977 - acpjournals.org
… flucytosine therapy of cryptococcosis has appeared to decrease the frequency of secondary flucytosine … slightly synergistic effect against flucytosine susceptible isolates of Cryptococcus …
Number of citations: 324 www.acpjournals.org
A Vermes, HJ Guchelaar… - Journal of Antimicrobial …, 2000 - academic.oup.com
Flucytosine (5-FC) is a synthetic antimycotic compound, first synthesized in 1957. It has no intrinsic antifungal capacity, but after it has been taken up by susceptible fungal cells, it is …
Number of citations: 844 academic.oup.com
P Francis, TJ Walsh - Clinical Infectious Diseases, 1992 - academic.oup.com
… to flucytosine toxicity were encountered. We conclude that flucytosine in combination with amphotericin B is well tolerated in myelosuppressed patients when serum flucytosine levels …
Number of citations: 269 academic.oup.com
JP Utz - New England Journal of Medicine, 1972 - Mass Medical Soc
This week flucytosine (5-FC) will be released to the medical profession. It is the first new drug in approximately 15 years with activity in the systemic mycoses. The occasion prompts the …
Number of citations: 57 www.nejm.org
IS Padda, M Parmar - 2020 - europepmc.org
… Flucytosine is contraindicated in patients who have a hypersensitivity to the medication. During pregnancy, flucytosine use is not indicated during the first trimester as anatomic …
Number of citations: 11 europepmc.org
RA Larsen - Essentials of clinical Mycology, 2010 - Springer
Flucytosine (5-fluorocytosine; 5-flucytosine; 5-FC) is one of the oldest antifungal agents in use [1]. It was initially synthesized in 1957, but was not discovered to possess significant …
Number of citations: 5 link.springer.com
EH Waysek, JH Johnson - Analytical profiles of drug substances, 1976 - Elsevier
… Flucytosine is a white, odorless, crystalline powder. The infrared spectrum of flucytosine is discussed in … The mass spectrum of flucytosine has beenobtained using a CEC 21–110 mass …
Number of citations: 4 www.sciencedirect.com
LSM Sigera, DW Denning - Therapeutic Advances in …, 2023 - journals.sagepub.com
… and pharmacological aspects of flucytosine. This a narrative … for flucytosine. Detailed literature review including early literature related to primary and acquired resistance to flucytosine. …
Number of citations: 5 journals.sagepub.com
A Loyse, F Dromer, J Day, O Lortholary… - Journal of …, 2013 - academic.oup.com
… formulations of flucytosine for the … flucytosine detectable with oral flucytosine, 5-FU was detected in the serum of three patients on oral flucytosine versus one on intravenous flucytosine. …
Number of citations: 144 academic.oup.com
J Chandra, S Mohammad, MA Ghannoum - Antimicrobial Drug Resistance …, 2009 - Springer
A fl uorinated pyrimidine, 5-fl ucytosine (fl uorocytosine; 5-FC, Fig. 1), was initially developed as a potential anti-cancer agent but it was not suffi ciently effective in the fi eld of cancer …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.